molecular formula C8H4F3N3O B061860 1-(trifluoroacetyl)-1H-benzotriazole CAS No. 183266-61-7

1-(trifluoroacetyl)-1H-benzotriazole

Cat. No.: B061860
CAS No.: 183266-61-7
M. Wt: 215.13 g/mol
InChI Key: GVQIQOIKWUOEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoroacetyl)-1H-benzotriazole is a chemical compound that features a trifluoroacetyl group attached to a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)-1H-benzotriazole can be synthesized through the reaction of benzotriazole with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the acidic by-products. The general reaction scheme is as follows:

Benzotriazole+Trifluoroacetic AnhydrideThis compound+Acetic Acid\text{Benzotriazole} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Benzotriazole+Trifluoroacetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoroacetyl)-1H-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products:

    Substitution Reactions: Products typically include derivatives where the trifluoroacetyl group is replaced by another functional group.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Trifluoroacetyl)-1H-benzotriazole has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced stability and bioactivity.

    Material Science: It can be used in the development of new materials with specific properties, such as increased resistance to degradation.

Comparison with Similar Compounds

  • 1-(Trifluoroacetyl)-1H-1,2,4-triazole
  • 1-(Trifluoroacetyl)-1H-1,2,3-triazole

Comparison: 1-(Trifluoroacetyl)-1H-benzotriazole is unique due to the presence of the benzotriazole ring, which imparts distinct chemical properties compared to other triazole derivatives. The benzotriazole ring provides additional stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQIQOIKWUOEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391764
Record name 1-(trifluoroacetyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183266-61-7
Record name 1-(trifluoroacetyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trifluoroacetyl)benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.